3-Heptene
Description
Significance of Alkene Stereochemistry in Contemporary Chemical Science
The stereochemistry of alkenes is a fundamental concept with far-reaching implications in chemical science. The fixed geometry imposed by the pi bond of an alkene means that substituents on the double-bonded carbons are held in specific spatial orientations relative to each other. This leads to the existence of geometric isomers, traditionally referred to as cis and trans isomers, or more rigorously, E and Z isomers based on the Cahn-Ingold-Prelog (CIP) priority rules. fiveable.mewou.edulibretexts.orgpressbooks.pubrsc.org
The distinction between E and Z isomers is critical because they are distinct compounds with different physical and chemical properties. For instance, differences in dipole moments, boiling points, and melting points can arise solely from the arrangement of groups around the double bond. cymitquimica.com Furthermore, the stereochemistry of an alkene starting material can dictate the stereochemical outcome of chemical reactions, particularly in addition reactions across the double bond. pearson.com In fields such as pharmaceuticals and agrochemicals, the biological activity of a molecule can be highly dependent on its precise three-dimensional structure, making the control of alkene stereochemistry in synthesis essential.
Overview of 3-Heptene as a Fundamental Model System in Organic Chemistry
This compound, an alkene with the chemical formula C7H14, serves as a fundamental model system in organic chemistry for studying the properties and reactions of acyclic alkenes, particularly concerning stereochemistry. nih.govontosight.ai The double bond is located between the third and fourth carbon atoms of the seven-carbon chain. This structure allows for the existence of two stereoisomers: (E)-3-heptene and (Z)-3-heptene (also known as trans-3-heptene (B81421) and cis-3-heptene (B43857), respectively). cymitquimica.comontosight.ainih.govsci-toys.comnist.govyoutube.com
The relative simplicity of the this compound structure, while still possessing the crucial feature of geometric isomerism, makes it an ideal subject for investigating the principles of alkene synthesis, reaction mechanisms, and stereochemical control. Research involving this compound contributes to a broader understanding of how the position and configuration of a double bond within a hydrocarbon chain influence its behavior. Studies on the synthesis of its individual isomers, such as using Lindlar's catalyst for the Z-isomer or dissolving metal reduction for the E-isomer, are classic examples demonstrating stereoselective synthesis techniques. vaia.com The Wittig reaction is also noted as an efficient synthesis method for (Z)-3-heptene. brainly.com
The study of this compound and its isomers provides valuable data for understanding the physical and chemical properties of alkenes. For example, its boiling point is approximately 95-100°C, and it is a colorless liquid. ontosight.aichemicalbook.comthegoodscentscompany.com The compound is relatively stable but reactive due to the double bond, undergoing typical alkene reactions like hydrogenation, halogenation, and polymerization. cymitquimica.com Research findings on this compound contribute to the larger body of knowledge about alkene chemistry, which is vital for applications ranging from the production of polymers and fuels to the synthesis of complex organic molecules. cymitquimica.comlookchem.com
Detailed research findings on this compound often involve spectroscopic analysis to confirm the structure and stereochemistry, as well as studies on its reactivity under various conditions. For instance, studies using techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) have investigated the ion chemistry of heptenes, including a mixture of cis- and trans-3-heptene, to understand their reactions with different ions. researchgate.net This type of research provides fundamental data on the behavior of this compound in gas-phase reactions.
Here is a table summarizing some key physical properties of the this compound isomers:
| Property | (Z)-3-Heptene (cis-3-Heptene) | (E)-3-Heptene (trans-3-Heptene) | Mixed Isomers (approx. 50/50) | Source |
| Molecular Formula | C7H14 | C7H14 | C7H14 | nih.govnih.govnist.gov |
| Molecular Weight ( g/mol ) | 98.1861 nist.gov | 98.19 nih.gov | 98.19 nih.gov | nih.govnih.govnist.gov |
| Appearance | Colorless liquid sci-toys.com | Clear colorless liquid nih.gov | Colorless liquid nih.gov | nih.govnih.govsci-toys.com |
| Boiling Point (°C) | 95-96 chemicalbook.com | 98-100 (approx.) ontosight.ai | ontosight.aichemicalbook.com | |
| Density (g/mL at 20°C) | 0.702 chemicalbook.com | chemicalbook.com | ||
| CAS Registry Number | 7642-10-6 sci-toys.comnist.gov | 14686-14-7 cymitquimica.comnih.govchemicalbook.com | 592-78-9 nih.govthegoodscentscompany.com | cymitquimica.comnih.govnih.govsci-toys.comnist.govchemicalbook.comthegoodscentscompany.com |
Note: Boiling points and densities can vary slightly depending on the source and measurement conditions.
The study of this compound, encompassing its synthesis, characterization, and reactivity, provides a foundational understanding of alkene chemistry and the critical role of stereochemistry, making it a valuable model system in organic chemistry education and research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hept-3-ene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-3-5-7-6-4-2/h5,7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHKDGJSXCTSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860874 | |
| Record name | 3-Heptene | |
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Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Mixture of 50% cis and 50% trans isomers; [EPA OHM/TADS] Clear colorless liquid; [Aldrich MSDS] | |
| Record name | 3-Heptene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
592-78-9 | |
| Record name | 3-Heptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Heptene | |
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| Record name | Hept-3-ene | |
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Advanced Synthetic Methodologies for 3 Heptene and Its Stereoisomers
Stereoselective Synthesis of (Z)-3-Heptene
The stereoselective synthesis of (Z)-3-Heptene primarily involves the partial hydrogenation of 3-heptyne (B1585052) using catalysts that promote syn-addition of hydrogen to the triple bond.
Catalytic Hydrogenation of 3-Heptyne with Modified Palladium Catalysts (e.g., Lindlar's Catalyst)
Catalytic hydrogenation of alkynes using typical palladium catalysts (e.g., Pd/C) usually leads to the complete reduction to alkanes. libretexts.org To selectively obtain alkenes, modified or "poisoned" palladium catalysts are employed. libretexts.orglibretexts.org Lindlar's catalyst is a classic example of such a modified palladium catalyst, widely used for the stereoselective synthesis of (Z)-alkenes from internal alkynes. libretexts.orglibretexts.orgvaia.compitt.edumsu.educhegg.commsu.edulibguides.com
Lindlar's catalyst typically consists of palladium supported on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline. libretexts.orglibretexts.org The poisoning agents reduce the activity of the palladium surface, preventing the hydrogenation of the alkene product while still allowing the reduction of the alkyne. libretexts.orglibretexts.orgmsu.edu The hydrogenation process on the catalyst surface involves the syn-addition of two hydrogen atoms to the same face of the triple bond, resulting in the formation of the (Z)-alkene isomer. libretexts.orglibretexts.orgpitt.edumsu.edu
For the synthesis of (Z)-3-Heptene, 3-heptyne is reacted with hydrogen gas in the presence of Lindlar's catalyst. This reaction proceeds via syn-addition, yielding primarily (Z)-3-Heptene. libretexts.orglibretexts.orgvaia.comchegg.commsu.edulibguides.com
Alternative Syn-Addition Approaches to the 3-Heptene Framework
Beyond Lindlar's catalyst, other catalytic systems and methodologies have been explored to achieve the syn-addition required for (Z)-alkene synthesis. These often involve modified palladium catalysts or other transition metals. For instance, some palladium catalysts based on porous aromatic frameworks modified with ethanolamino-groups have shown high selectivity for the hydrogenation of alkynes to alkenes. mdpi.com Copper-catalyzed semihydrogenation of alkynes using formic acid or water as hydrogen donors can also yield Z-alkenes with high selectivity under specific conditions, often involving phosphine (B1218219) ligands or amine additives. organic-chemistry.orgacs.org Hydroalkylation reactions involving transition metals can also proceed via syn-addition pathways, leading to Z-alkenes, although these methods may involve the formation of new carbon-carbon bonds in addition to hydrogenation. rsc.org
Stereoselective Synthesis of (E)-3-Heptene
The stereoselective synthesis of (E)-3-Heptene typically involves methodologies that promote the anti-addition of hydrogen or hydrogen equivalents to the triple bond of 3-heptyne.
Dissolving Metal Reduction of 3-Heptyne (e.g., Sodium in Liquid Ammonia)
Dissolving metal reduction, commonly employing sodium or lithium metal in liquid ammonia, is a widely used method for the stereoselective synthesis of (E)-alkenes from internal alkynes. libretexts.orgvaia.compitt.edumsu.edulibguides.combrainly.compearson.combrainly.commasterorganicchemistry.comntu.edu.sg This reaction proceeds via a radical anion intermediate and involves the anti-addition of hydrogen atoms across the triple bond. libretexts.orgbrainly.compearson.commasterorganicchemistry.comntu.edu.sg
In this process, the alkali metal (e.g., sodium) donates an electron to the alkyne, forming a radical anion. libretexts.orgbrainly.commasterorganicchemistry.comntu.edu.sg This intermediate is then protonated by the solvent (liquid ammonia) to form a vinyl radical. libretexts.orgbrainly.commasterorganicchemistry.com Another electron transfer from the metal forms a vinyl anion, which is subsequently protonated by ammonia, yielding the alkene. libretexts.orgbrainly.commasterorganicchemistry.com The anti-addition stereochemistry is favored due to the trans orientation of the bulky alkyl groups in the intermediate radical anion, which minimizes steric repulsion. brainly.comntu.edu.sg
For the synthesis of (E)-3-Heptene, 3-heptyne is treated with sodium metal in liquid ammonia, typically at low temperatures (-33 °C, the boiling point of ammonia, or lower, such as -78 °C using a dry ice/acetone bath). brainly.compearson.commasterorganicchemistry.comntu.edu.sg This method reliably produces (E)-3-Heptene as the major product. libretexts.orgvaia.commsu.edulibguides.combrainly.compearson.combrainly.commasterorganicchemistry.comntu.edu.sg
Directed Anti-Addition Strategies for (E)-Alkene Formation
Besides dissolving metal reduction, other strategies can be employed to achieve anti-addition to alkynes, leading to (E)-alkenes. Hydroalumination of alkynes with reagents like diisobutylaluminium hydride followed by reaction with halogens can lead to (E)-alkenyl halides. redalyc.org Similarly, reactions involving alkenylboranes and iodine in the presence of a base can also yield stereoselectively substituted alkenes. scielo.org.bo Some transition metal-catalyzed hydroalkylation reactions have also been developed that proceed with anti-Markovnikov selectivity and result in the formation of (E)-alkenes. nih.govacs.org Electrophilic addition of halogens (like Br2) to alkynes is another example of a reaction that proceeds via anti-addition, forming trans-dihaloalkenes. libretexts.org
Isomerization-Based Synthetic Routes to this compound
Isomerization reactions can also be utilized to synthesize this compound, often starting from other heptene (B3026448) isomers (e.g., 1-heptene (B165124), 2-heptene). These reactions typically involve catalysts that promote the migration of the double bond along the carbon chain until an equilibrium mixture of isomers is reached.
Thermal and Catalytic Isomerization of Alkene Precursors to this compound
Isomerization is a process where one alkene isomer is converted into another. This can be achieved through thermal or catalytic methods, allowing for the repositioning of the double bond within a hydrocarbon chain. The isomerization of heptene isomers, such as 1-heptene or 2-heptene (B165337), can lead to the formation of this compound.
Thermal isomerization typically requires elevated temperatures to overcome the energy barrier for double bond migration. Catalytic isomerization, on the other hand, utilizes catalysts, often transition metal complexes or acidic/basic materials, to lower the activation energy and facilitate the process under milder conditions.
Transition metal catalysts play a significant role in alkene isomerization. Mechanisms often involve the insertion of an olefin into a metal hydride, followed by β-hydride elimination, leading to the migration of the double bond. acs.orgresearchgate.net For instance, nickel-catalyzed isomerization of 1-heptene can yield a mixture of 1-, 2-, and 3-heptenes, with the equilibrium mixture favoring internal alkenes like 2- and this compound. rutgers.edu A nickel phosphite (B83602) complex, tetrakis(triethylphosphite)nickel(0), can serve as a precatalyst, which is protonated in situ to generate the active nickel hydride catalyst. rutgers.eduacs.org The catalytic cycle involves reversible dissociation of a phosphite ligand, coordination of the olefin, insertion of the olefin into the metal-hydride, beta-hydrogen elimination, and dissociation of the isomerized olefin. rutgers.edu
Acidic catalysts can also promote alkene isomerization through an electrophilic mechanism involving protonation of the double bond to form a carbocation intermediate, followed by deprotonation to regenerate a double bond in a different position. libretexts.org
The equilibrium distribution of heptene isomers can be influenced by temperature. For example, the isomerization equilibrium between 1-heptene and (E)-3-heptene in the gas phase has a standard enthalpy change (ΔrH°) of -10.9 ± 0.4 kJ/mol, indicating that (E)-3-heptene is thermodynamically favored over 1-heptene under these conditions. nist.gov
Data regarding the isomerization equilibrium of n-heptenes shows the relative stability of the isomers:
| Isomer | Relative Enthalpy (kJ/mol) |
| 1-Heptene | 0 |
| (E)-2-Heptene | -8.4 |
| (Z)-2-Heptene | -4.2 |
| (E)-3-Heptene | -10.9 |
| (Z)-3-Heptene | -6.7 |
Note: Values are approximate and can vary based on phase and conditions. nist.gov
Catalyst selection is crucial for controlling both the positional and stereochemical outcome of the isomerization. Some catalysts can selectively promote the formation of internal alkenes, while others may favor specific stereoisomers (E or Z). acs.orgrsc.org For example, a molybdenum(0) complex with a p-toluenesulfonic acid cocatalyst has shown selectivity for the isomerization of terminal alkenes to (Z)-2-alkenes with only trace amounts of 3-hexene (B12438300) being generated from 1-hexene (B165129). acs.org
Radical Mechanisms in Alkene Isomerization Processes
Radical mechanisms represent another pathway for alkene isomerization. This type of mechanism involves the formation and rearrangement of radical intermediates. While transition metal-catalyzed isomerization often proceeds through alkyl or allyl mechanisms, radical pathways can also be operative under certain conditions. acs.orgresearchgate.netnih.gov
One way a radical mechanism can be initiated is through the addition of a radical species to an alkene double bond, forming a new radical. This new radical can then undergo rearrangements, such as hydrogen atom transfer, leading to a shifted double bond upon termination.
Iodine is known to catalyze the cis/trans isomerization of alkenes, and this process is believed to occur via a radical mechanism involving weakly stable iodo intermediates. uregina.ca The reaction proceeds through the addition of an iodine atom to the alkene, forming a radical, which then rotates around the single bond and eliminates an iodine atom to yield the isomerized alkene. uregina.ca Nitric acid catalysis of the isomerization of trans-3-heptene (B81421) to cis-3-heptene (B43857) at elevated temperatures (80-100°C) is also reported to proceed via a radical mechanism.
Research into the mechanisms of alkene isomerization catalyzed by transition metals has explored the potential for radical pathways. While some studies suggest that certain metal-catalyzed isomerizations primarily follow alkyl or allyl mechanisms, others indicate that radical pathways can contribute, depending on the metal, ligands, and reaction conditions. acs.orgresearchgate.netnih.govchemrxiv.orgnih.gov Computational studies and radical probe experiments are employed to elucidate the dominant mechanism under specific catalytic systems. chemrxiv.org
In combustion processes, isomerization reactions between alkyl radicals, including heptyl radicals, play an important role in olefin formation and distribution. utah.edu Radical isomerization of heptyl radicals can lead to the formation of different heptene isomers, including this compound. utah.edu
Olefination Reactions for this compound Framework Construction
Olefination reactions are fundamental synthetic methods used to create carbon-carbon double bonds. These reactions are crucial for constructing the alkene framework of molecules like this compound.
Wittig Olefination in this compound Synthesis
The Wittig reaction is a widely used olefination method that involves the reaction of a phosphonium (B103445) ylide with a carbonyl compound (aldehyde or ketone) to form an alkene and a phosphine oxide byproduct. brainly.comutdallas.edu This reaction is particularly valuable for its ability to control the position of the double bond.
To synthesize this compound using the Wittig reaction, a suitable phosphonium ylide would react with a carbonyl compound. For example, the synthesis of (Z)-3-heptene can be efficiently achieved through the Wittig reaction, which allows for control over the stereochemistry of the double bond. brainly.com The choice of the phosphonium ylide and the reaction conditions can influence the stereochemical outcome, favoring either the cis (Z) or trans (E) isomer. brainly.comchegg.com For instance, to prepare 3-ethyl-3-heptene from 3-pentanone (B124093) using a Wittig reaction, a specific phosphonium ylide is required that provides the necessary carbon chain to couple with the ketone. brainly.comchegg.com
The Wittig reaction offers an advantage over some elimination reactions in that the position of the double bond in the product is generally unambiguous. utdallas.edu While elimination reactions can sometimes lead to a mixture of alkene isomers, the Wittig reaction typically provides better control over the double bond placement. brainly.comutdallas.edu
Grignard and Alkylation Strategies in Unsaturated Hydrocarbon Synthesis
Grignard reagents are powerful organometallic compounds that can be used to form new carbon-carbon bonds. While Grignard reactions are commonly used to synthesize alcohols by reacting with carbonyl compounds, they can also be employed in strategies for constructing unsaturated hydrocarbons, often in conjunction with other reactions. brainly.comontosight.aiontosight.airesearchgate.netacs.org
Alkylation reactions, which involve the transfer of an alkyl group, are also fundamental in building carbon chains. Alkylation strategies can be used in the synthesis of unsaturated hydrocarbons by introducing alkyl groups onto alkene or alkyne precursors, or as part of a multi-step synthesis that ultimately leads to the formation of a double bond. vaia.comvulcanchem.compearson.comontosight.ai
The synthesis of this compound from acetylene (B1199291) can involve a sequence of alkylation reactions. vaia.compearson.com Acetylene, featuring a reactive triple bond, can be deprotonated using a strong base like sodium amide (NaNH2) to form an acetylide ion. vaia.compearson.com This acetylide ion can then react with alkyl halides to extend the carbon chain. vaia.compearson.com By repeating this alkylation process with appropriate alkyl halides, a 7-carbon chain with a triple bond at the desired position can be constructed (e.g., 3-heptyne). vaia.compearson.com Subsequent reduction of the alkyne to an alkene can then yield this compound. vaia.compearson.com The stereochemistry of the resulting alkene (cis or trans) can be controlled by the choice of reduction method; for example, Lindlar's catalyst typically yields the (Z)-alkene, while dissolving metal reduction favors the (E)-alkene. vaia.com
Grignard reagents can be involved in the synthesis of substituted heptenes. For instance, the synthesis of 2-methyl-3-heptene can involve the reaction of appropriate alkenyl halides with Grignard reagents followed by elimination reactions. ontosight.ai While a direct Grignard reaction solely for forming the this compound double bond might be less common, these reagents are valuable tools for building the necessary carbon skeleton that can then undergo further transformations, such as elimination or coupling reactions, to introduce the double bond at the correct position. brainly.comontosight.aiontosight.airesearchgate.netacs.org Cross-coupling reactions involving Grignard reagents and organic halides, catalyzed by transition metals, are also utilized for the synthesis of olefins. acs.org
The synthesis of compounds with a heptene backbone, such as this compound derivatives, can involve Grignard reagents and alkylation reactions depending on the available starting materials. ontosight.ai
Stereochemical Investigations and Control in 3 Heptene Chemistry
E/Z Isomerism and Geometric Configuration Analysis in 3-Heptene
Geometric isomerism, also known as E/Z isomerism or cis-trans isomerism, arises in alkenes when each carbon atom of the double bond is substituted with two different groups. In the case of this compound, the double bond is between C3 and C4. C3 is bonded to a methyl group (CH₃) and a hydrogen atom (H), while C4 is bonded to an ethyl group (CH₂CH₃) and a hydrogen atom (H). Since both carbons of the double bond are attached to two different groups, this compound exhibits geometric isomerism. uop.edu.pk
The E/Z designation is a rigorous system for specifying the configuration of substituents around a double bond, particularly useful when cis-trans nomenclature is ambiguous. libretexts.org, lumenlearning.com The Cahn-Ingold-Prelog (CIP) sequence rules are used to assign priorities to the substituents on each carbon of the double bond. libretexts.org, lumenlearning.com, uop.edu.pk
For this compound:
On C3, the substituents are CH₃ and H. According to CIP rules, carbon has a higher atomic number than hydrogen, so CH₃ has higher priority than H.
On C4, the substituents are CH₂CH₃ and H. The carbon of the ethyl group has a higher atomic number than hydrogen, so CH₂CH₃ has higher priority than H. pressbooks.pub
The isomer is designated as (Z) if the higher-priority groups on each carbon are on the same side of the double bond (from the German "zusammen", meaning "together"). libretexts.org, lumenlearning.com, pressbooks.pub, uop.edu.pk The isomer is designated as (E) if the higher-priority groups are on opposite sides of the double bond (from the German "entgegen", meaning "opposite"). libretexts.org, lumenlearning.com, pressbooks.pub, uop.edu.pk
Therefore, the two stereoisomers of this compound are (Z)-3-heptene (or cis-3-heptene) and (E)-3-heptene (or trans-3-heptene). youtube.com
Table 1: Geometric Isomers of this compound
| Isomer | Description | Priority Groups Orientation |
| (Z)-3-Heptene | Higher-priority groups (methyl and ethyl) are on the same side of the double bond. | Same Side (Zusammen) |
| (E)-3-Heptene | Higher-priority groups (methyl and ethyl) are on opposite sides of the double bond. | Opposite Sides (Entgegen) |
Geometric configuration analysis of this compound typically involves spectroscopic methods such as ¹H NMR spectroscopy, where the coupling constants of the vinylic protons can provide information about the relative orientation of substituents. Gas chromatography can also be used, comparing retention indices with known standards.
Stereochemical Control in Multi-Step Synthetic Sequences Involving this compound
The stereochemical outcome is a critical consideration in the synthesis of this compound, particularly when aiming for a specific isomer. Several synthetic routes can be employed, with the choice of reagents and reaction conditions dictating the resulting stereochemistry.
A common approach for synthesizing alkenes with controlled stereochemistry involves the partial reduction of alkynes. For the synthesis of this compound, 3-heptyne (B1585052) serves as a precursor.
Synthesis of (Z)-3-Heptene: Catalytic hydrogenation of 3-heptyne using a poisoned palladium catalyst, such as Lindlar's catalyst (palladium on calcium carbonate with lead acetate (B1210297) and quinoline), selectively reduces the triple bond to a cis (Z) double bond. vaia.com, , msu.edu, pearson.com This method is a cornerstone of stereoselective synthesis for cis-alkenes.
Synthesis of (E)-3-Heptene: The synthesis of the trans (E) isomer can be achieved through dissolving metal reduction of 3-heptyne, typically using sodium in liquid ammonia. vaia.com, msu.edu This method favors the formation of the more stable trans isomer. uop.edu.pk
Another method mentioned for synthesizing (Z)-3-heptene is the Wittig reaction, which allows for the synthesis of alkenes from carbonyl compounds with controlled stereochemistry. brainly.com
In multi-step synthetic sequences where this compound is an intermediate or a target molecule, maintaining or controlling the stereochemistry of the double bond is paramount. For instance, reactions involving the double bond, such as epoxidation or hydroboration, can be influenced by the starting alkene's stereochemistry, leading to diastereomeric products. , msu.edu, chegg.com The stereochemical outcome of subsequent reactions must be carefully considered and controlled through appropriate reaction conditions and reagents. libretexts.org, msu.edu
Table 2: Stereoselective Synthesis of this compound Isomers
| Target Isomer | Precursor | Reagents/Conditions | Stereochemical Outcome |
| (Z)-3-Heptene | 3-Heptyne | H₂, Lindlar's catalyst | Cis (Z) |
| (E)-3-Heptene | 3-Heptyne | Na in liquid NH₃ (dissolving metal reduction) | Trans (E) |
Conformational Analysis of this compound Stereoisomers
Conformational analysis studies the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. scribd.com While E/Z isomerism involves restricted rotation around a double bond (requiring bond breaking for interconversion), single bonds within each this compound isomer allow for various conformations. scribd.com, ucalgary.ca
For both (Z)- and (E)-3-heptene, the alkyl chains (methyl and ethyl groups) attached to the double bond can adopt different arrangements due to rotation around the single bonds connecting these groups to the sp² hybridized carbons of the double bond and within the alkyl chains themselves. These rotations lead to different conformers.
In alkanes, staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain and van der Waals repulsions. unicamp.br Similarly, in the alkyl chains of this compound, staggered arrangements around the C-C single bonds are favored.
For (Z)-3-heptene, the two alkyl groups (methyl and ethyl) are on the same side of the double bond. This can lead to increased steric interactions between these groups in certain conformations compared to the (E) isomer where the alkyl groups are on opposite sides. These steric repulsions can influence the preferred conformations and potentially affect the molecule's reactivity.
For (E)-3-heptene, the alkyl groups are on opposite sides of the double bond, generally leading to fewer steric clashes between them. This often results in the trans isomer being more stable than the cis isomer in substituted alkenes due to reduced steric strain. uop.edu.pk
Detailed conformational analysis would involve examining the potential energy surface as a function of dihedral angles around the single bonds, often employing computational chemistry methods. Different conformers would have varying degrees of torsional and steric strain. While specific detailed research findings on the conformational analysis of this compound stereoisomers were not extensively found in the provided search results, the general principles of conformational analysis in alkanes and substituted alkenes apply. The relative stability of conformers is determined by minimizing unfavorable interactions such as eclipsed bonds and steric repulsions between bulky groups.
Table 3: General Factors Influencing Alkene Stability
| Factor | Influence on Stability |
| Alkyl Substitution | More substituted double bonds are generally more stable. |
| Steric Strain | Minimized by placing bulky groups as far apart as possible. |
| Torsional Strain | Minimized in staggered conformations around single bonds. |
Mechanistic Elucidation of 3 Heptene Reactivity
Electrophilic Addition Mechanisms to the 3-Heptene Double Bond
Electrophilic addition is a cornerstone reaction for alkenes like this compound. This reaction class is initiated by the interaction of an electrophile (an electron-seeking species) with the π electrons of the carbon-carbon double bond units.itsavemyexams.com. The π bond, with its electron density distributed above and below the molecular plane, is a readily accessible site for electrophilic attack units.itsavemyexams.com.
The generally accepted mechanism for electrophilic addition involves two key steps units.itlibretexts.orgbhu.ac.inlibretexts.org:
Electrophilic Attack: The π electrons of the alkene act as a nucleophile and attack the approaching electrophile. This interaction leads to the formation of a new sigma (σ) bond between one of the carbon atoms of the original double bond and the electrophile. Concurrently, the electron pair from the π bond is utilized, leaving the other carbon atom of the former double bond with an incomplete octet and a positive charge, thus forming a carbocation intermediate units.itlibretexts.orglibretexts.org.
Nucleophilic Attack: The highly reactive carbocation intermediate, now acting as an electrophile, readily reacts with a nucleophile present in the reaction mixture. The nucleophile donates an electron pair to the positively charged carbon, forming a second new σ bond and resulting in a neutral addition product libretexts.orglibretexts.org.
For this compound, the symmetrical positioning of the double bond can influence the regiochemical outcome of electrophilic additions. While Markovnikov's rule typically dictates that the electrophile adds to the less substituted carbon of an unsymmetrical alkene to form the more stable carbocation libretexts.org, the application to this compound requires consideration of the specific electrophile and the relative stability of the potential carbocation intermediates formed at the C3 and C4 positions.
Typical electrophilic addition reactions that this compound can undergo include the addition of protic acids (like HCl), halogens (like Br₂), water in the presence of an acid catalyst (hydration), and hydrogen in the presence of a metal catalyst (hydrogenation) savemyexams.com. The specific product formed is determined by the nature of the adding species. For example, the addition of bromine (Br₂) to this compound would yield 3,4-dibromoheptane (B14716924) through a mechanism involving a cyclic bromonium ion intermediate.
Radical Reaction Pathways of this compound and its Derivatives
Radical reactions, characterized by the involvement of species with unpaired electrons, represent another important class of transformations for alkenes and their derivatives bbhegdecollege.com. These reactions often proceed via complex chain mechanisms involving initiation, propagation, and termination steps nih.gov. While direct radical functionalization of the this compound double bond itself was not a primary focus of the search results, studies on related bicyclic systems provide relevant mechanistic insights into radical processes involving heptene-like structures.
Photochemical Denitrogenation Studies of Bicyclic Heptene (B3026448) Derivatives
Photochemical denitrogenation of bicyclic azoalkanes is a well-established method for generating highly strained carbocyclic ring systems chemrxiv.orgresearchgate.net. Investigations into the photochemical behavior of 2,3-diazabicyclo[2.2.1]heptene, a bicyclic derivative incorporating a seven-carbon framework and a nitrogen-nitrogen double bond, serve as a relevant example chemrxiv.orgresearchgate.net. Upon irradiation with light, this compound undergoes extrusion of molecular nitrogen (N₂), leading to the formation of strained products such as bicyclo[2.1.0]pentane (housane) and cyclopentene (B43876) researchgate.net.
Computational studies employing advanced techniques like non-adiabatic molecular dynamics (NAMD) and multireference quantum mechanical calculations have shed light on the intricate mechanism of this denitrogenation chemrxiv.orgresearchgate.net. The process is characterized as a dynamically concerted but asynchronous event, where the cleavage of the two carbon-nitrogen sigma bonds occurs sequentially across different electronic states chemrxiv.orgresearchgate.net. This research underscores the role of photochemical activation in initiating radical or diradical pathways in cyclic systems structurally related to heptenes.
Alkoxyl Radical Addition to Bicyclo[2.2.1]heptene Systems
The addition of alkoxyl radicals (oxygen-centered radicals) to carbon-carbon double bonds is a significant radical transformation researchgate.net. Studies focusing on the reaction of alkoxyl radicals with bicyclo[2.2.1]heptene (norbornene), a strained bicyclic alkene containing a seven-carbon ring system, provide valuable mechanistic details pertinent to radical additions to cyclic alkenes researchgate.netrlp-forschung.deuni-kl.de.
Research indicates that alkoxyl radicals exhibit a pronounced exo-selectivity when adding to the π system of bicyclo[2.2.1]heptene researchgate.netuni-kl.de. This observed stereochemical preference is rationalized by the increased torsional strain associated with the alternative endo-addition transition state uni-kl.de. The resulting carbon-centered radicals, specifically exo-2-alkoxybicyclo[2.2.1]hept-3-yl radicals, can be effectively intercepted by radical scavengers, such as BrCCl₃, to afford β-bromohydrin ethers researchgate.net.
Kinetic studies have quantified the rate of these radical additions. For instance, the p-chlorocumyloxyl radical has been shown to add exo-specifically to bicyclo[2.2.1]heptene with a rate constant of 1 × 10⁷ M⁻¹ s⁻¹ at ambient temperature rlp-forschung.deuni-kl.de. These findings on bicyclo[2.2.1]heptene systems offer valuable insights into the reactivity of alkoxyl radicals with cyclic alkenes and suggest analogous radical addition pathways could be operative for substituted heptenes under appropriate conditions.
Gas-Phase Ion-Molecule Reactions of Heptene Isomers
Gas-phase ion-molecule reactions play a critical role in diverse gaseous environments, including mass spectrometry, atmospheric chemistry, and plasma processes. Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a powerful analytical technique specifically designed to investigate the kinetics and product distributions of these reactions in the gas phase researchgate.netresearchgate.netnih.govnih.gov. In SIFT-MS, pre-selected reagent ions are introduced into a flow tube containing the neutral analyte molecules, allowing their reactions to be studied under controlled conditions nih.govnih.gov.
SIFT-MS has been extensively applied to study the reactions of various common reagent ions, such as H₃O⁺, NO⁺, and O₂⁺, with a range of volatile organic compounds, including alkene isomers researchgate.netresearchgate.netsyft.com. These studies are particularly relevant for the quantitative analysis of trace gases in complex matrices using SIFT-MS researchgate.net.
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) Studies on this compound Reactivity
Specific SIFT-MS investigations have included the study of the reactions between standard SIFT-MS reagent ions and isomers of heptene, including a mixture of cis- and trans-3-heptene (B81421) researchgate.netsyft.com. These studies are motivated by the need to establish a comprehensive kinetic and mechanistic database for the accurate identification and quantification of these compounds via SIFT-MS researchgate.net. The reactions of heptene isomers with reagent ions like H₃O⁺, NO⁺, and O₂⁺ have been characterized at temperatures such as 300 K researchgate.netresearchgate.net.
The observed reaction mechanisms are dependent on the nature of the reagent ion. Reactions with H₃O⁺ typically proceed via exothermic proton transfer, leading to the formation of protonated alkene ions, which may subsequently undergo fragmentation, particularly for larger alkene molecules researchgate.net. Reactions with NO⁺ can exhibit isomer-dependent pathways, including associative reactions followed by fragmentation, or charge transfer and hydride ion transfer processes researchgate.net. Reactions with O₂⁺ primarily involve charge transfer, resulting in the formation of molecular ions and various fragment ions researchgate.net.
Determination of Reaction Kinetics and Product Ion Branching Ratios
A key output of SIFT-MS studies is the determination of reaction rate coefficients and product ion branching ratios researchgate.netnih.govwhiterose.ac.uk. The rate coefficient provides a measure of the reaction speed, while the branching ratio quantifies the relative proportions of the different product ions formed from a given ion-molecule reaction researchgate.netwhiterose.ac.uk. These parameters are indispensable for accurate quantitative analysis using SIFT-MS researchgate.netwhiterose.ac.uk.
Studies involving this compound isomers have successfully determined the rate coefficients for their primary reactions with reagent ions such as H₃O⁺ and NO⁺ researchgate.net. Furthermore, the product ion branching ratios for these reactions have been meticulously characterized researchgate.net. For instance, while H₃O⁺ reactions generally involve proton transfer to alkenes, the fragmentation patterns of the resulting protonated species can be influenced by the alkene's structure and chain length researchgate.net. The distinct product ion distributions observed in the reactions of NO⁺ with different heptene isomers, including this compound, can be utilized for their differentiation in complex samples researchgate.net.
The established kinetic and branching ratio data for this compound and its isomers are critical for the development and validation of accurate SIFT-MS methodologies for their detection and quantification in various applications, such as environmental monitoring or breath analysis for potential disease biomarkers researchgate.net.
Catalytic Transformations Involving 3 Heptene
Homogeneous Catalysis for 3-Heptene Isomerization
Homogeneous catalysis, where the catalyst and reactants are in the same phase, is widely applied to the isomerization of alkenes like this compound. This process involves the repositioning of the double bond within the hydrocarbon chain.
Nickel-Catalyzed Alkene Isomerization Mechanisms
Nickel complexes are known precatalysts for alkene isomerization. A common mechanism involves the protonation of a nickel(0) phosphite (B83602) complex, such as tetrakis(triethylphosphite)nickel(0), [Ni{P(OEt)₃}₄], with an acid like H₂SO₄ to generate the active catalytic species, a cationic nickel hydride, [HNi{P(OEt)₃}₄]⁺. rutgers.eduacs.orgresearchgate.net
The proposed mechanism for nickel-catalyzed alkene isomerization typically involves several steps within a catalytic cycle: (a) Reversible dissociation of a phosphite ligand from the nickel center. rutgers.edu (b) Coordination of the alkene substrate (e.g., 1-heptene) to the coordinatively unsaturated nickel complex. rutgers.edu (c) Insertion of the olefin into the metal-hydride bond, forming an alkyl complex. rutgers.eduacs.org (d) Beta-hydrogen elimination from the alkyl intermediate, generating an isomerized alkene and regenerating the nickel hydride species. rutgers.eduacs.org (e) Dissociation (decomplexation) of the isomerized olefin from the catalyst. rutgers.edu
This cycle allows the double bond to migrate along the carbon chain. For instance, the isomerization of 1-heptene (B165124) catalyzed by a nickel phosphite complex in the presence of H₂SO₄ can lead to an equilibrium mixture containing 1-, 2-, and 3-heptenes, with this compound being a significant component (approximately 78% in one reported case). rutgers.edu
Ligand Effects on Catalytic Activity and Stereoselectivity
The nature of the ligands bound to the metal center in homogeneous catalysts plays a critical role in influencing both the catalytic activity and the stereoselectivity of alkene isomerization. For nickel-catalyzed reactions, the phosphite ligands, such as triethylphosphite (P(OEt)₃), are commonly employed. rutgers.eduacs.org
Ligand effects can impact the stability of the active catalytic species, the rate of ligand dissociation and substrate coordination, and the favored orientation during alkene insertion and beta-hydrogen elimination steps. rutgers.eduacs.org These factors collectively determine the efficiency of the isomerization process and the resulting ratio of alkene isomers, including the E and Z stereoisomers of internal alkenes like this compound.
While the provided search results discuss ligand effects in general nickel-catalyzed alkene isomerization and other asymmetric transformations, specific detailed research findings on how different ligands directly influence the stereoselectivity of this compound isomerization were not extensively detailed. However, general principles from related studies suggest that steric and electronic properties of ligands can control stereochemistry and prevent over-isomerization researchgate.net. Computational studies on nickel complexes have shown that electron-withdrawing groups on ligands can weaken ligand binding and affect isomerization barriers acs.org. The stereochemistry of the alkene moiety can also be crucial, as seen in nickel-catalyzed cyclization reactions where the Z-stereochemistry of an alkene was essential for the desired transformation nih.gov.
Heterogeneous Catalysis in this compound Transformations
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages such as easier separation of products and catalyst recycling. psu.edu Heterogeneous catalysts have been explored for various transformations of alkenes, including isomerization and other functionalizations.
Supported transition metals, such as nickel and platinum on alumina (B75360) (Al₂O₃), can act as bifunctional heterogeneous catalysts, exhibiting both hydrogenation and dehydration activity. mdpi.com While the search results discuss the use of heterogeneous catalysts for alkene isomerization and other transformations in general psu.educhemrxiv.orgresearchgate.netmdpi.comresearchgate.netfinechem-mirea.ru, specific detailed studies focusing solely on the heterogeneous catalytic transformation of this compound were limited.
One study mentioned the conversion of 5-methyl-3-heptanone to a mixture of 5-methyl-3-heptene, 5-methyl-2-heptene, and 3-methyl heptane (B126788) using supported copper or platinum on Al₂O₃. mdpi.com This indicates that this compound derivatives can be products of heterogeneous catalytic processes. Another study on alkene isomerization using a heterogeneous nickel-hydride catalyst supported on sulfated zirconia (SZO300) showed high activity and selectivity for the isomerization of 1-heptene to 2-heptene (B165337), with high E-selectivity chemrxiv.orgchemrxiv.org. While this study focused on 1-heptene, it demonstrates the potential of heterogeneous nickel catalysts for heptene (B3026448) isomerization.
Heterogeneous catalysts can sometimes direct reactions down entirely new pathways compared to homogeneous systems and can offer control over regio- and stereo-selectivity. finechem-mirea.ru
Asymmetric Catalysis in this compound Functionalization
Asymmetric catalysis is a powerful tool for synthesizing chiral molecules with high enantiomeric excess. This is particularly relevant for functionalizing prochiral alkenes like this compound to create new stereogenic centers.
Stereoselective Hydroboration of this compound
Hydroboration is a reaction that adds a hydrogen atom and a boron-containing group across a carbon-carbon double bond. The hydroboration-oxidation of alkenes is a valuable method for the stereoselective and regioselective synthesis of alcohols. libretexts.orgumich.edu The reaction typically proceeds via syn-addition in an anti-Markovnikov fashion. libretexts.orgchemrxiv.org
While general principles of stereoselective hydroboration of alkenes are well-established libretexts.orgumich.educhemrxiv.orgmsu.edu, specific detailed research findings on the stereoselective hydroboration of this compound were not prominently featured in the search results. However, the concept of oxygen-directed hydroboration has been explored, where the presence of an oxygen-containing functional group in the substrate can influence the regio- and diastereoselectivity of the hydroboration. umich.edu Studies on related heptene derivatives, like 5-acetoxy-2-heptene, have shown regioselectivity in hydroboration, although diastereoselectivity was not observed in that specific case. umich.edu
The stereochemistry of hydroboration is explained by a syn-addition mechanism involving a four-membered ring transition state. libretexts.orgchemrxiv.org This inherent stereospecificity leads to cis stereochemistry in the initial hydroboration product. libretexts.org Further research would be needed to detail specific asymmetric catalytic systems developed for the enantioselective hydroboration of this compound.
Enantioselective Epoxidation of this compound
Epoxidation of alkenes, the addition of an oxygen atom across the double bond to form an epoxide, is another important transformation that can create new stereogenic centers. Enantioselective epoxidation aims to produce one epoxide enantiomer in excess over the other. msu.edulibretexts.org
While asymmetric epoxidation methods exist for various alkene types, including terminal and some internal alkenes libretexts.orgcaltech.edunih.gov, specific detailed research on the enantioselective epoxidation of this compound was not extensively found. However, one patent mentions the stereoselective epoxidation of cis-2,this compound using chloroperoxidase, achieving high enantiomeric excess. google.com This suggests that enzymatic or bio-inspired catalytic systems can be effective for the stereoselective epoxidation of heptene isomers.
Achieving high enantioselectivity in the epoxidation of simple linear internal alkenes like this compound can be challenging compared to functionalized or terminal alkenes. caltech.edunih.gov Catalytic systems such as titanium-tartrate, manganese-salen, and iron-porphyrin complexes have been developed for asymmetric alkene epoxidation, and some enzymes like chloroperoxidases have shown enantioselectivity for terminal alkenes. caltech.edu The development of effective chemical catalysts for the enantioselective epoxidation of simple linear internal alkenes remains an area of research. caltech.edu
Polymerization Research of 3 Heptene
Monomer-Isomerization Polymerization of 3-Heptene
Monomer-isomerization polymerization is a process where an olefin monomer undergoes isomerization, typically double bond migration, before or during the polymerization reaction. This can lead to the formation of polymers with structures derived from the isomerized monomer, often 1-alkenes, even when starting with internal olefins like this compound.
Studies have shown that this compound can undergo monomer-isomerization polymerization to yield polymers primarily composed of 1-heptene (B165124) units. tandfonline.com This process involves both geometric (cis-trans) and positional isomerization of the double bond. tandfonline.com
Ziegler-Natta Catalysis in this compound Polymerization
Ziegler-Natta catalysts, traditionally used for the polymerization of α-olefins, have been explored for the monomer-isomerization polymerization of internal olefins like this compound. Research using a (C2H5)3Al-TiCl3 catalyst system at 80°C demonstrated that this compound can be polymerized with monomer isomerization. tandfonline.com While the polymer yield was noted as quite low compared to 1-heptene, the resulting high molecular weight polymer consisted of 1-heptene units. tandfonline.comtandfonline.com
The rate of polymerization of heptene (B3026448) isomers with this catalyst system was found to decrease in the order: 1-heptene >> 2-heptene (B165337) > this compound. tandfonline.com The isomerization of the olefinic monomers was observed during these polymerizations. tandfonline.com The addition of an isomerization catalyst, such as nickel acetylacetonate (B107027) [Ni(acac)2], was found to accelerate these polymerizations. tandfonline.com
Double Bond Migration Mechanisms During Polymerization
The monomer-isomerization polymerization of this compound with Ziegler-Natta catalysts occurs via a stepwise double bond migration mechanism. tandfonline.com This mechanism involves the movement of the carbon-carbon double bond along the hydrocarbon chain. During the polymerization of 2-heptene, isomerization to both 1-heptene and this compound was observed, suggesting that this compound can also undergo monomer-isomerization polymerization to form poly-1-heptene. tandfonline.com The observed isomer distributions of the unreacted heptenes after polymerization approached those of an equilibrium mixture. tandfonline.com
Chain-Walking Polymerization of this compound
Chain-walking polymerization is a mechanism where the active catalytic center "walks" along the growing polymer chain via a series of β-hydride elimination and reinsertion steps before monomer insertion occurs. This process is characteristic of certain late-transition metal catalysts, particularly those based on nickel and palladium, and can lead to highly branched polymers.
The chain-walking polymerization of this compound has been successfully achieved using specific catalytic systems. bohrium.comresearchgate.net This represents an example of the polymerization of a 3-alkene via this mechanism. bohrium.com
α-Diimine Nickel Catalysts in this compound Polymerization
α-Diimine nickel complexes have been identified as effective catalysts for the chain-walking polymerization of this compound. bohrium.comresearchgate.net Phenyl-substituted α-diimine nickel precatalysts activated by modified methylaluminoxane (B55162) (MMAO) have been used for the polymerization of this compound. bohrium.commdpi.com
These catalysts are known for their ability to induce chain-walking, leading to branched polyolefins. nih.govahu.edu.cn The structure of the α-diimine ligand plays a crucial role in the catalytic activity and the resulting polymer structure. nih.gov
Regioselectivity and Microstructure Control in Poly(1-heptene)
The chain-walking polymerization of internal olefins like this compound with α-diimine nickel catalysts can lead to polymers with complex microstructures. While the goal is often to produce poly(1-heptene) or related branched structures, the chain-walking mechanism can result in various types of branches along the polymer backbone.
Studies on the chain-walking polymerization of other internal olefins, such as linear internal octenes, with α-diimine nickel catalysts have shown that the resulting polymers are branched. ahu.edu.cn The amount and type of branching are influenced by the catalyst structure and polymerization conditions. ahu.edu.cn Although specific detailed data on the regioselectivity and microstructure control in poly(1-heptene) obtained directly from this compound via chain-walking with α-diimine nickel catalysts is not extensively detailed in the provided snippets, research on similar systems (e.g., polymerization of 1-hexene (B165129) with α-diimine nickel catalysts) indicates that these catalysts can lead to polymers with methyl, butyl, and longer chain branches, with the branching density and distribution being dependent on polymerization temperature and catalyst structure. acs.orgresearchgate.net The chain-walking mechanism involves 1,2- and 2,1-insertion followed by the migration of the active metal center. mdpi.comahu.edu.cn
Copolymerization Studies Involving this compound
Copolymerization involves the polymerization of two or more different monomers. While the provided information primarily focuses on the homopolymerization and isomerization of this compound, some studies have investigated the copolymerization behavior of heptene isomers.
Research on monomer-isomerization copolymerization has included heptenes. For instance, monomer-isomerization copolymerization occurred between trans-2-butene and 2-heptene using a Ziegler-Natta catalyst, yielding a copolymer consisting of 1-butene (B85601) and 1-heptene units. tandfonline.com While this specific example involves 2-heptene, it suggests the potential for this compound to participate in similar copolymerization reactions, especially considering its observed isomerization to 1-heptene under Ziegler-Natta conditions. tandfonline.comtandfonline.com
Further research into the copolymerization of this compound with other monomers using various catalytic systems, including Ziegler-Natta and chain-walking catalysts, would provide more insight into the incorporation behavior of this internal olefin and the resulting copolymer structures and properties.
Computational Chemistry and Theoretical Studies of 3 Heptene
Quantum Chemical Calculations for Reaction Energetics and Transition States
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems, including molecules like 3-heptene. wikipedia.org DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. nih.govmdpi.comyoutube.com This is a significant conceptual simplification compared to wave function-based methods, as the electron density is a function of only three spatial coordinates, regardless of the number of electrons in the system. wikipedia.orgnih.gov
In practice, DFT calculations for systems involving this compound solve the Kohn-Sham equations to obtain molecular properties. mdpi.comyoutube.com These calculations can predict a wide range of characteristics:
Molecular Geometries: Optimization of bond lengths, bond angles, and dihedral angles to find the most stable molecular structure.
Reaction Mechanisms: Identification of transition states and intermediates along a reaction pathway. nih.gov
Spectroscopic Properties: Calculation of vibrational frequencies, which can be compared with experimental infrared and Raman spectra. nih.gov
Molecular Orbital Energies: Determination of the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity. mdpi.com
The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional, which approximates the complex many-electron interactions. youtube.com
The reliability of DFT calculations for this compound systems depends critically on two key choices made by the computational chemist: the exchange-correlation functional and the basis set. mdpi.com
A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org Larger basis sets provide more flexibility for describing the spatial distribution of electrons, generally leading to more accurate results at a higher computational cost. Common basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ). wikipedia.orguni-rostock.de The choice of basis set can significantly influence the calculated Raman spectra and other properties. nih.gov Adding polarization functions (e.g., d, p) and diffuse functions (+) is often necessary for accurate descriptions of chemical bonding and non-covalent interactions. wikipedia.orggaussian.com
The exchange-correlation functional is an approximation of the quantum mechanical interactions between electrons. There is a hierarchy of functionals with varying levels of sophistication and accuracy, including:
Local Density Approximation (LDA)
Generalized Gradient Approximation (GGA)
Meta-GGA
Hybrid functionals (which mix in a portion of exact Hartree-Fock exchange), such as the widely used B3LYP. mdpi.com
Studies have shown that the choice of both the functional and the basis set can impact the predicted energies, geometries, and reaction barriers. Therefore, careful validation and benchmarking against experimental data or higher-level theoretical methods are essential when studying reactions of this compound. For instance, research on the Raman spectrum of thymine showed that basis sets like 6-311++G(d,p) within a DFT/B3LYP framework provided the best agreement with experimental results, highlighting the need for both polarization and diffuse functions for accuracy. nih.gov
| Component | Description | Common Examples |
| Functional | Approximates the exchange and correlation energy in DFT, accounting for electron-electron interactions. | B3LYP, PBE0, M06-2X |
| Basis Set | A set of mathematical functions (e.g., Gaussian-type orbitals) used to build molecular orbitals. | 6-31G(d), 6-311+G(d,p), cc-pVTZ |
Molecular Dynamics Simulations for Conformational and Reaction Pathway Analysis
While quantum chemical calculations typically focus on stationary points on a potential energy surface, Molecular Dynamics (MD) simulations model the time evolution of a molecular system. By solving Newton's equations of motion for all atoms, MD simulations can track the trajectory of atoms and molecules over time, providing insights into conformational changes, reaction dynamics, and thermodynamic properties. When the forces are calculated using quantum mechanics (ab initio MD), these simulations can provide a highly detailed picture of chemical processes, including bond breaking and formation. youtube.com
Photochemical reactions, which are initiated by the absorption of light, often involve transitions between different electronic states. In these scenarios, the Born-Oppenheimer approximation—which assumes that nuclear and electronic motions are independent—breaks down. rsc.org Non-Adiabatic Molecular Dynamics (NAMD) is a specialized simulation technique designed to model these processes. rsc.orgruhr-uni-bochum.de
NAMD methods, such as Tully's fewest switches surface hopping, allow simulations to "hop" between different potential energy surfaces corresponding to different electronic states (e.g., the ground state S₀ and the first excited state S₁). youtube.comruhr-uni-bochum.de These transitions are most likely to occur at "conical intersections," which are points where two electronic states have the same energy. ruhr-uni-bochum.de
Computational studies on the photochemical denitrogenation of heptene (B3026448) derivatives, such as 2,3-diazabicyclo[2.2.1]heptenes, have utilized NAMD simulations to elucidate the reaction mechanism. chemrxiv.orgchemrxiv.org Key findings from these simulations include:
The reaction is initiated by excitation to the S₁ state. chemrxiv.orgchemrxiv.org
The reaction proceeds through a dynamically concerted but asynchronous mechanism where one C-N bond breaks on the excited-state surface, followed by the second C-N bond breaking after a hop back to the ground state. chemrxiv.orgchemrxiv.org
The simulations identified minimum energy conical intersections (MECIs) that facilitate the non-adiabatic transition back to the ground state. chemrxiv.org
Crucially, these dynamical simulations revealed that stereochemical inversion begins in the excited state, driven by atomic momenta, which explains the observed stereoselectivity of the products. chemrxiv.orgchemrxiv.org
Theoretical Studies on Stereoselectivity Origins in this compound Reactions
Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of many organic reactions. Computational chemistry is a powerful tool for uncovering the origins of stereoselectivity. By calculating the transition state energies for all possible stereochemical pathways, researchers can predict the major product of a reaction. The pathway with the lowest energy transition state will be the fastest and therefore the dominant one.
Theoretical studies on reactions involving alkenes similar to this compound use DFT to model the transition states leading to different stereoisomers (e.g., syn vs. anti addition, or attacks on different faces of the molecule). nih.govnih.gov The analysis focuses on identifying the specific steric or electronic interactions that stabilize one transition state over the others. nih.gov
In the context of photochemical reactions of heptene derivatives, NAMD simulations have provided a more dynamic picture of stereoselectivity. chemrxiv.org For the denitrogenation of 2,3-diazabicyclo[2.2.1]heptene, simulations showed that the formation of the inverted product is favored because atomic motion and momentum after the initial bond cleavage in the excited state steer the molecule toward the transition state for inversion. chemrxiv.orgchemrxiv.org This highlights that dynamic effects, not just the static energies of transition states, can be the determining factor in the stereochemical outcome of a reaction. chemrxiv.org
First-Principles Thermochemistry of this compound and Relevant Intermediates
First-principles, or ab initio, methods allow for the calculation of thermochemical properties, such as heats of formation, directly from quantum mechanics without relying on empirical data. dtic.milwavefun.com For this compound and its reaction intermediates, these calculations provide crucial data for understanding reaction thermodynamics.
The process typically involves several steps:
Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation using a reliable method like DFT (e.g., with the B3LYP functional) and a suitable basis set. dtic.mil
Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry.
Vibrational Frequency Calculation: These calculations are performed to confirm the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to determine the zero-point vibrational energy (ZPVE). wavefun.com
Conversion to Heat of Formation: The calculated total electronic energy, corrected with the ZPVE, is converted into a gas-phase heat of formation. This is often done using atom-equivalent methods or by calculating the energy change of a well-chosen isodesmic reaction, which helps to cancel systematic errors in the calculations. dtic.milwavefun.com
By applying this procedure to reactants, intermediates, and products, a complete energy profile for a reaction involving this compound can be constructed, providing fundamental insights into its chemical behavior.
Advanced Spectroscopic Characterization Techniques for 3 Heptene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful technique for determining the structure and stereochemistry of organic molecules. Both proton (¹H) and carbon (¹³C) NMR are routinely used in the analysis of alkenes. The chemical shifts, splitting patterns, and coupling constants observed in NMR spectra provide detailed insights into the electronic environment and connectivity of atoms within the molecule.
Proton NMR Coupling Constant Analysis for Olefinic Protons in 3-Heptene Isomers
Proton NMR is particularly valuable for distinguishing between the cis and trans isomers of this compound due to the characteristic coupling constants of the vinylic protons (those directly attached to the double bond). The magnitude of the vicinal coupling constant (³JH-H) across a double bond is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
For alkene protons, trans coupling constants (³Jtrans) are generally larger (typically 12-18 Hz) than cis coupling constants (³Jcis), which are usually in the range of 6-12 Hz. This difference arises from the larger dihedral angle between trans vinylic protons (close to 180°) compared to cis vinylic protons (close to 0°). By analyzing the splitting patterns and measuring these coupling constants for the olefinic protons in a sample of this compound, the relative proportions of the cis and trans isomers can be determined. For instance, the vinyl protons of cis-3-heptene (B43857) are expected to show coupling constants in the 6-12 Hz range, while those of trans-3-heptene (B81421) would exhibit larger coupling constants of 12-18 Hz.
In cis-3-heptene, the vinyl protons may appear as a triplet of triplets due to coupling with adjacent methylene (B1212753) protons. ¹H NMR spectra for trans-3-heptene are also available, which would show distinct splitting patterns and chemical shifts compared to the cis isomer, reflecting the different spatial arrangement of substituents around the double bond. chemicalbook.com
Advanced NMR Techniques for Elucidation of this compound Derivatives
Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, advanced NMR techniques can provide more detailed structural information, particularly for substituted this compound derivatives or complex mixtures. Two-dimensional (2D) NMR experiments are especially useful for establishing connectivity and determining relative stereochemistry.
Techniques such as Correlation Spectroscopy (COSY) can identify coupled protons, helping to map the proton network within the molecule. numberanalytics.com Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiments correlate protons directly bonded to carbons, aiding in the assignment of ¹H and ¹³C signals. rsc.org, ipb.pt Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal correlations between protons and carbons separated by two or three bonds, providing information about longer-range connectivity and quaternary carbons. numberanalytics.com, ipb.pt
Nuclear Overhauser Effect Spectroscopy (NOESY) is valuable for determining the spatial proximity of protons. numberanalytics.com, ipb.pt By observing NOE enhancements between protons, information about the three-dimensional structure and relative stereochemistry of this compound derivatives can be obtained. For example, NOESY could help confirm the cis or trans configuration by showing through-space correlations between protons on the same side of the double bond.
While specific detailed research findings on advanced NMR of this compound derivatives were not extensively detailed in the search results, the application of these techniques is standard practice for complex alkene structures. For instance, ¹H, ¹³C{¹H}, ¹H,¹³C HMQC, and ¹⁹F NMR have been used to identify products, including this compound isomers, in catalytic reactions. rsc.org The integration of signals from this compound isomers was attempted using ¹H,¹³C HMQC NMR in one study, although separated signals were not found in that specific case. rsc.org ¹³C NMR can distinguish non-equivalent carbons in isomers, and stereochemistry can affect ¹³C chemical shifts, particularly through gamma effects. acs.org, organicchemistrydata.org
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. These techniques are useful for confirming the presence of the carbon-carbon double bond in this compound and can also offer insights into the isomerism.
Infrared (IR) and Raman Spectroscopy of this compound Isomers
IR spectroscopy detects changes in dipole moment during molecular vibrations. Alkenes typically exhibit a C=C stretching vibration in the region of 1600-1680 cm⁻¹. , acs.org The exact position of this band is influenced by the substitution pattern and the stereochemistry of the double bond. cis-Alkenes generally have a weaker or absent C=C stretch in the IR due to the symmetry of the vibration, while trans-alkenes often show a stronger band. Additionally, C-H stretching vibrations of vinylic protons occur in the region of 3000-3100 cm⁻¹. acs.org Out-of-plane bending vibrations of vinylic C-H bonds are also characteristic and appear in the fingerprint region (below 1500 cm⁻¹), with different positions for cis and trans isomers.
Raman spectroscopy, on the other hand, detects changes in polarizability during molecular vibrations. The C=C stretching vibration is typically strong in Raman spectra, especially for symmetrical or nearly symmetrical alkenes, as the vibration causes a significant change in polarizability. stellarnet.us, acs.org The position of the C=C Raman band is also sensitive to substitution and stereochemistry. For olefins with internal double bonds like this compound, the C=C stretch is expected in the characteristic region for olefinic compounds (1610–1680 cm⁻¹). acs.org C-H stretching bands for vinylic protons are also observed in the Raman spectra around 3000-3100 cm⁻¹. acs.org
Both IR and Raman spectra for trans-3-heptene are available, indicating that these techniques have been applied to characterize this isomer. chemicalbook.com, chemicalbook.com, nih.gov Similarly, IR spectra for this compound (mixture of cis/trans) and cis-3-heptene are also accessible. nih.gov, nih.gov Analysis of the specific band positions and intensities in the IR and Raman spectra can help differentiate between the cis and trans isomers of this compound. For example, the C=C stretching frequency in Raman spectra is known to increase with the number of substituents contiguous to the double bond. acs.org
Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis
Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. Electron Ionization (EI) is a common ionization technique used in conjunction with Gas Chromatography (GC-MS) for the analysis of volatile organic compounds like this compound.
Electron Ionization Mass Spectrometry of this compound and its Substituted Derivatives
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and often fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺•) corresponds to the intact molecule that has lost one electron, providing the molecular weight. For this compound (C₇H₁₄), the molecular ion peak is expected at m/z 98.
Alkenes undergo characteristic fragmentation pathways under EI conditions, often involving cleavage of allylic bonds (C-C bonds adjacent to the double bond) due to the stability of the resulting allylic carbocations. openstax.org Fragmentation patterns can also involve rearrangements, such as the McLafferty rearrangement, although this is more characteristic of compounds with a carbonyl group and a gamma-hydrogen. libretexts.org
For this compound, fragmentation is likely to occur via allylic cleavage. Cleavage of the C2-C3 bond would yield a fragment with m/z 83 ([M-CH₃]⁺), corresponding to the loss of a methyl radical. Cleavage of the C4-C5 bond would result in fragments with m/z 69 ([M-C₂H₅]⁺), corresponding to the loss of an ethyl radical. Further fragmentation of these ions and the molecular ion can lead to smaller characteristic fragments.
The base peak (the most abundant ion) in the mass spectrum can be a diagnostically important fragment. For linear hydrocarbons like heptane (B126788), common fragment ions include those at m/z 43 ([C₃H₇]⁺) and m/z 57 ([C₄H₉]⁺). docbrown.info While this compound is an alkene, similar alkyl fragmentation patterns in addition to allylic cleavage are expected. The mass spectrum of cis-3-heptene shows a top peak at m/z 41, followed by m/z 56 and m/z 69. nih.gov The mass spectrum of trans-3-heptene is also available. nist.gov These distinct fragmentation patterns can be used to identify this compound and differentiate it from other heptene (B3026448) isomers or compounds with the same molecular formula.
For substituted this compound derivatives, the fragmentation patterns would be influenced by the nature and position of the substituents. For example, a derivative with a methyl group might show characteristic losses corresponding to methyl radicals or other alkyl fragments, in addition to fragmentation related to the double bond and other functional groups present. Mass spectrometry, particularly coupled with GC (GC-MS), is a powerful tool for analyzing mixtures containing this compound isomers and identifying substituted derivatives by comparing their fragmentation patterns to databases or known standards. ,
The NIST Mass Spectrometry Data Center provides mass spectra for compounds like this compound, which are valuable resources for identification and interpretation. nih.gov, nih.gov, nist.gov
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (mixture) | 11612 |
| (Z)-3-Heptene (cis) | 5357258 |
| (E)-3-Heptene (trans) | 5357259 |
| (E)-3,4-dimethylhept-3-ene | 3036313 nih.gov |
| 3-nitro-3-heptene | 6433475 uni.lu |
| 3,5-Dimethyl-3-heptene | 59643-68-4 (CAS, CID not explicitly found in search results for this specific compound, but related dimethylheptene CID 3036313 is available) |
| 2,2,4,6,6-Pentamethyl-3-heptene | 123-48-8 (CAS, CID not explicitly found in search results) |
| Trans-4-fluoro-6-methyl-3-heptene | CID not explicitly found in search results |
| (Z)-4-Ethyl-3-heptene | CID not explicitly found in search results |
Interactive Data Tables
Here are some interactive tables summarizing key spectroscopic data points for this compound isomers based on the search results:
Table 1: ¹H NMR Characteristics of this compound Isomers
| Isomer | Vinylic Proton Chemical Shift (δ, ppm) | Vinylic Proton Coupling Constant (³JH-H, Hz) | Notes | Source |
| cis-3-Heptene | 5.2–5.4 (triplet of triplets) | 6-12 (expected range) | Splitting due to adjacent protons. | , |
| trans-3-Heptene | - | 12-18 (expected range) | Larger coupling constant than cis. |
Table 2: Vibrational Spectroscopy Data for this compound Isomers
| Technique | Isomer | C=C Stretching Vibration (cm⁻¹) | C-H Stretching Vibration (vinylic, cm⁻¹) | Notes | Source |
| IR | cis-3-Heptene | ~1650 (expected, potentially weak) | - | Confirm C=C presence. | |
| IR | trans-3-Heptene | ~1670 (expected, potentially stronger) | - | Confirm C=C presence. | - |
| IR | Mixture | - | - | FTIR spectra available. | nih.gov, nih.gov |
| Raman | This compound | 1610–1680 (expected range) | 3000-3100 (expected range) | Characteristic region for olefins. | acs.org |
| Raman | trans-3-Heptene | - | - | Raman spectra available. | chemicalbook.com, nih.gov |
Table 3: Key Ions in the Electron Ionization Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Possible Fragmentation Pathway | Notes | Source |
| 98 | [C₇H₁₄]⁺• | Molecular Ion | Corresponds to the molecular weight. | |
| 83 | [M-CH₃]⁺ | Allylic cleavage (loss of CH₃•) | Loss of methyl radical. | - |
| 69 | [M-C₂H₅]⁺ | Allylic cleavage (loss of C₂H₅•) | Loss of ethyl radical. | nih.gov |
| 41 | - | Characteristic fragment | Top peak observed for cis-3-Heptene. | nih.gov |
| 56 | - | Characteristic fragment | Second highest peak for cis-3-Heptene. | nih.gov |
Chromatographic Techniques for Purity and Isomer Distribution
Chromatographic techniques, particularly Gas Chromatography (GC), are indispensable tools for assessing the purity of this compound and determining the distribution of its cis and trans isomers. The separation is based on the differences in physical properties between the isomers, such as boiling points and polarity, which influence their interaction with the stationary phase in the GC column. brainly.com
Gas Chromatography (GC) for this compound Isomer Separation and Quantification
Gas Chromatography is widely used for the analysis of this compound isomers. The structural differences between cis- and trans-3-heptene, specifically the spatial arrangement of substituents around the double bond, lead to variations in their physical properties and interactions with the stationary phase, enabling separation. brainly.com For instance, cis-3-heptene generally exhibits a slightly higher polarity compared to the trans isomer. This difference in polarity can result in distinct retention times on polar GC columns. brainly.com
Studies have demonstrated the effectiveness of GC in separating cis and trans isomers of similar alkenes, such as cis- and trans-3-hexene, based on these principles. brainly.com While the boiling point of 1-heptene (B165124) is lower than that of trans-3-heptene, trans-3-heptene elutes before 1-heptene on certain stationary phases, illustrating the influence of factors beyond just boiling point on retention behavior. oup.com
GC-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for both identification and quantification of compounds like this compound in complex mixtures. nih.gov GC-MS analysis allows for the comparison of fragmentation patterns with databases to confirm the identity of the molecular ion (m/z 98) and isomer-specific fragments. A headspace GC/MS method has been developed and used to identify and quantitate cis- and trans-3-heptene in samples. nih.govresearchgate.net
Quantification of this compound isomers in a mixture can be achieved using GC by integrating the peaks corresponding to each isomer. Research has reported the identification and quantification of trans-3-heptene and cis-3-heptene in various samples using GC/MS. nih.gov
Retention Index Studies for this compound Isomers on Various Stationary Phases
Retention indices are valuable parameters in gas chromatography for identifying compounds and understanding their interaction with stationary phases. The Kovats retention index, in particular, is widely used and is based on the retention times of a homologous series of n-alkanes. researchgate.net
Experimental Kovats retention indices for cis-3-heptene and trans-3-heptene on various stationary phases have been reported. For cis-3-heptene (CID 5357258), standard non-polar Kovats retention indices range from approximately 696 to 702. nih.gov On polar columns, Kovats retention indices for (Z)-3-heptene have been reported, showing variation with temperature. nist.gov
For trans-3-heptene (CID 5357259), standard non-polar Kovats retention indices typically range from approximately 694 to 698.4. nih.gov These differences in retention indices between the cis and trans isomers on both non-polar and polar phases highlight the influence of stereochemistry on their chromatographic behavior.
Studies on the separation of isomeric hydrocarbons by capillary GC have shown that the retention sequence of isomers can change depending on the position of the double bond and the number of carbon atoms, as well as the nature of the stationary phase. vurup.sk While trans-2-alkenes generally elute before cis-2-alkenes, the retention order can be reversed for 3-isomers and other internal alkenes as the carbon chain length increases or on specific stationary phases. vurup.sk The use of liquid crystalline stationary phases in capillary GC has been shown to be effective for separating various isomeric hydrocarbons. vurup.sk
Retention index data is crucial for confirming compound identification, especially when used in conjunction with mass spectrometry, as it can help differentiate isomers that may have similar mass fragmentation patterns. researchgate.net
Table 1: Selected Kovats Retention Indices for this compound Isomers
| Compound | Stationary Phase Type | Temperature (°C) | Kovats Retention Index | Source |
| cis-3-Heptene | Standard non-polar | Not specified | 696 - 702 | nih.gov |
| (Z)-3-Heptene | Polar | 50 | 757 | nist.gov |
| (Z)-3-Heptene | Polar | 60 | 758, 761.7 nih.gov | nist.govnih.gov |
| (Z)-3-Heptene | Polar | 70 | 758 | nist.gov |
| (Z)-3-Heptene | Polar | 80 | 760 | nist.gov |
| (Z)-3-Heptene | Polar | 100 | 764 | nist.gov |
| (Z)-3-Heptene | Polar | 110 | 765 | nist.gov |
| trans-3-Heptene | Standard non-polar | Not specified | 694 - 698.4 | nih.gov |
| This compound (mixture of c,t) | Standard non-polar | Not specified | 693, 696.4, 698 nih.gov | nih.gov |
| This compound (mixture of c,t) | Semi-standard non-polar | Not specified | 708.3, 730 nih.gov | nih.gov |
Note: Retention indices can vary depending on the specific stationary phase, column dimensions, temperature program, and carrier gas flow rate.
Applications of 3 Heptene in Complex Organic Synthesis and Materials Science
3-Heptene as a Key Intermediate in Fine Chemical Synthesis
This compound plays a significant role as a building block in the synthesis of various fine chemicals, leveraging its reactive double bond.
Precursor to Functionalized Heptanols (e.g., 3-Heptanol)
This compound can be converted into functionalized heptanols, notably 3-heptanol (B47328). cis-3-Heptene (B43857), for instance, is involved in asymmetric hydroboration reactions that yield 3-heptanol, a compound utilized in the fragrance and flavor industries. The synthesis of 3-heptanol, an edible flavor, can also be achieved through a nucleophilic addition reaction involving ethylmagnesium bromide and n-pentanal. spkx.net.cn High-purity 3-heptanol is a critical precursor in specialty chemical synthesis, including fragrances and flavoring agents, where it is used to synthesize esters that provide fruity or floral notes. pmarketresearch.com The pharmaceutical industry also uses high-purity 3-heptanol as an intermediate for synthesizing various drugs. pmarketresearch.com
Role in Epoxide Synthesis from Unsaturated Hydrocarbons
Epoxidation reactions of unsaturated hydrocarbons are crucial for producing epoxide compounds used in plastics and coatings. this compound can undergo epoxidation reactions, making it a valuable compound in this context. The conversion of olefinic double bonds in polyolefins, which can be derived from monomers like heptene (B3026448), to epoxy functional groups can be achieved through oxidation reagents such as m-chloroperbenzoic acid (m-CPBA). mdpi.com
Intermediate in Complex Natural Product Synthesis (e.g., Jasmone (B1672801) and Related Derivatives)
This compound derivatives serve as intermediates in the synthesis of complex natural products, including jasmone and related compounds. (Z)-7-Nitro-3-heptene, a derivative of this compound, has been employed as a central intermediate in the synthesis of jasmone, methyl jasmonate, and γ-jasmolactone, all of which are constituents of jasmine. tandfonline.com, tandfonline.com The synthesis involves steps such as conjugate addition to α,β-unsaturated carbonyl compounds followed by Nef reaction. tandfonline.com For example, the reaction of (Z)-7-nitro-3-heptene with methyl vinyl ketone or acrolein, followed by Nef reaction, yields intermediates that are easily converted into jasmone, methyl jasmonate, and γ-jasmolactone. tandfonline.com, tandfonline.com
Polymer Science and Engineering Applications
This compound and its derivatives are relevant in polymer science and engineering, particularly in the synthesis and modification of polyolefins.
Synthesis of Advanced Polyolefins from this compound
This compound can be polymerized to create polyolefins, which are essential for manufacturing various plastic products. While 1-heptene (B165124) is a more common alpha-olefin comonomer in the production of linear low-density polyethylene (B3416737) (LLDPE) researchgate.net, tandfonline.com, studies have investigated the polymerization of this compound. Monomer-isomerization polymerization of this compound with Ziegler-Natta catalysts has been shown to yield high molecular weight polymers consisting of 1-heptene units, indicating that this compound undergoes isomerization to 1-heptene before polymerization. tandfonline.com, tandfonline.com The rate of polymerization of heptene isomers with a (C₂H₅)₃Al-TiCl₃ catalyst at 80°C follows the order 1-heptene ≥ 2-heptene (B165337) > this compound. tandfonline.com The addition of isomerization catalysts like nickel acetylacetonate (B107027) can accelerate these polymerizations. tandfonline.com Although the polymer yield from this compound monomer-isomerization polymerization can be quite low, both 2- and 3-heptenes undergo geometric and positional isomerizations during polymerization, with the isomer distributions of the unreacted heptenes approaching equilibrium. tandfonline.com
Syndiotactic poly(1-heptene), a highly stereoregular polyolefin, can be prepared by the hydrogenation of syndiotactic trans-1,2 poly(1,3-heptadiene). mdpi.com, researchgate.net This approach provides a route to polyolefins with specific tacticities that may be difficult to synthesize directly from the corresponding monomers through stereospecific polymerization. mdpi.com
Influence of this compound Isomerism on Resulting Polymer Properties and Microstructure
While this compound itself may not readily incorporate into polyethylene chains as a comonomer compared to alpha-olefins like 1-heptene, it can act as a termination agent via metalation in polymerization reactions involving ethylene (B1197577) and other alpha-olefins with certain catalysts, such as (C₅Me₅)₂Sm-based catalysts. acs.org This suggests that the presence of this compound isomers, even if not directly incorporated into the polymer backbone, can affect the polymerization process and thus indirectly influence polymer properties like molecular weight. acs.org
Furthermore, the synthesis of highly stereoregular polymers like syndiotactic poly(1-heptene) from a diene precursor highlights how controlling the stereochemistry of the monomer or intermediate (in this case, 1,3-heptadiene) is crucial for achieving specific polymer microstructures and properties. mdpi.com, researchgate.net Although this method involves a heptadiene rather than this compound directly as the initial monomer, it illustrates the broader principle that isomerism in the building blocks can dictate the stereoregularity and, consequently, the properties of the final polymer.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 3-Heptene in laboratory settings?
- Methodological Answer : this compound is typically synthesized via catalytic dehydration of heptanol isomers or through cross-metathesis reactions using Grubbs catalysts. Characterization involves gas chromatography (GC) to assess purity and nuclear magnetic resonance (NMR) spectroscopy to confirm the double-bond position (e.g., NMR chemical shifts at δ 5.3–5.5 ppm for allylic protons). Mass spectrometry (MS) can verify molecular weight (98.19 g/mol) and fragmentation patterns . Reproducibility requires strict control of reaction conditions (e.g., temperature, catalyst loading) and inert atmospheres to prevent isomerization.
Q. How can researchers determine the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies C=C stretching vibrations (~1640–1680 cm) and distinguishes between cis/trans isomers. Quantitative GC analysis with flame ionization detection (FID) compares retention times against certified standards. For structural confirmation, NMR resolves carbon environments (e.g., sp carbons at ~115–125 ppm). Purity thresholds (>95%) are established via integration of chromatogram peaks and calibration curves .
Q. What experimental protocols are recommended for measuring this compound’s autoignition temperature?
- Methodological Answer : Autoignition studies follow ASTM E659-78 standards using a heated glass vessel. The minimum autoignition temperature (MAIT) for this compound is 254°C, determined by incremental temperature increases until sustained flame propagation occurs. Data interpretation uses the Semenov thermal explosion theory, correlating ignition delay times with activation energy (29 kcal/mol for this compound). Ensure controlled air-to-fuel ratios and validate results with triplicate trials to account for experimental variability .
Advanced Research Questions
Q. How does the position of the double bond in heptene isomers influence their thermodynamic stability and reactivity?
- Methodological Answer : Comparative studies using density functional theory (DFT) calculate bond dissociation energies and heats of formation. For this compound, the central double bond reduces strain compared to 1-Heptene, lowering activation energy (29 kcal/mol vs. 47 kcal/mol for 1-Heptene) in autoignition. Experimental validation involves competitive isomerization experiments under controlled thermal or catalytic conditions, monitored via GC-MS. Hyperconjugation effects can be quantified using -NMR coupling constants .
Q. What methodological approaches are recommended for resolving contradictions in reported thermodynamic properties of this compound across different studies?
- Methodological Answer : Systematic meta-analysis identifies variables such as impurities, measurement techniques (e.g., static vs. flow reactors), or calibration errors. For example, discrepancies in MAIT values (±5°C) may arise from differences in vessel geometry or heating rates. Cross-validate data using multiple methods (e.g., bomb calorimetry for ΔH) and apply sensitivity analysis to isolate confounding factors. Transparent reporting of experimental conditions (e.g., pressure, humidity) is critical .
Q. How can computational chemistry methods be integrated with experimental data to predict this compound’s reactivity in novel reaction environments?
- Methodological Answer : Molecular dynamics (MD) simulations model collision frequencies and reaction pathways under extreme conditions (e.g., high-pressure combustion). Pair computational results with shock-tube experiments to validate predicted rate constants for oxidation reactions. Machine learning algorithms trained on existing kinetic databases (e.g., NIST) can extrapolate branching ratios for radical-mediated degradation pathways. Open-source tools like Cantera facilitate hybrid model-experiment workflows .
Methodological Design & Data Analysis
Q. What statistical frameworks are suitable for analyzing uncertainties in kinetic studies of this compound decomposition?
- Methodological Answer : Monte Carlo simulations propagate measurement uncertainties (e.g., ±0.5% in temperature sensors) to final rate constants. Bayesian inference updates prior distributions (e.g., Arrhenius pre-exponential factors) using experimental likelihoods. For transient species detection, time-resolved MS data require deconvolution algorithms to separate overlapping ion signals .
Q. How should researchers design experiments to investigate this compound’s role in atmospheric oxidation mechanisms?
- Methodological Answer : Use smog chamber reactors with UV irradiation to simulate tropospheric conditions. Monitor hydroxyl radical (OH•) concentrations via laser-induced fluorescence (LIF) and quantify secondary organic aerosol (SOA) formation using scanning mobility particle sizers (SMPS). Control for wall effects by coating chambers with inert materials (e.g., Teflon) and validate mechanisms with isotopically labeled this compound (-tagged) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
